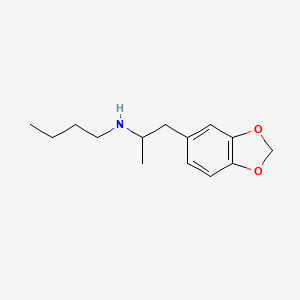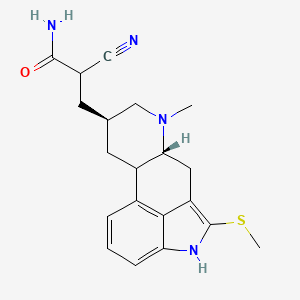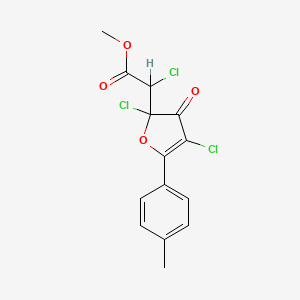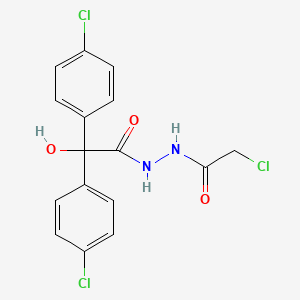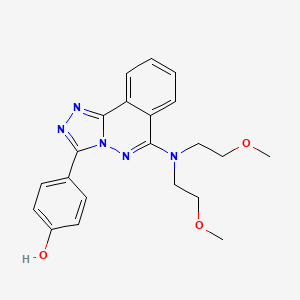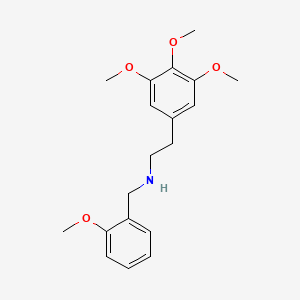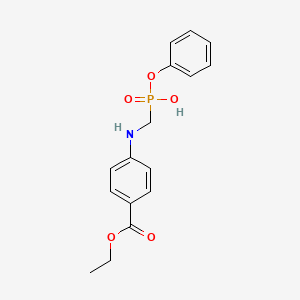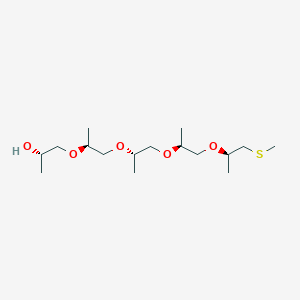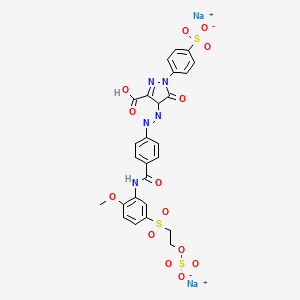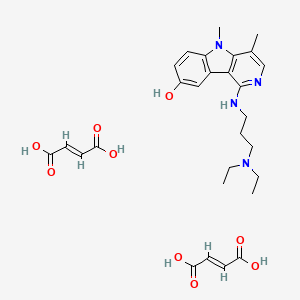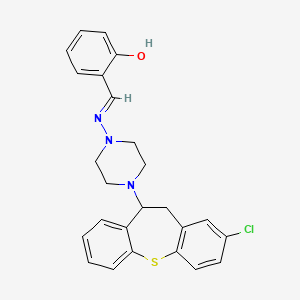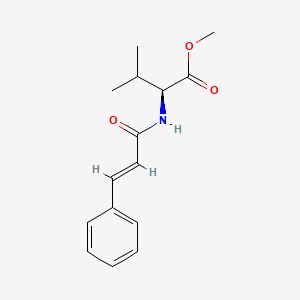
N-Cinnamoyl-D,L-valine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cinnamoyl-D,L-valine methyl ester is a compound that belongs to the class of N-substituted amino acids It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of valine, which is further esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D,L-valine methyl ester typically involves the reaction of valine methyl ester hydrochloride with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction mixture is then washed with hydrochloric acid and brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-Cinnamoyl-D,L-valine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the cinnamoyl group to a saturated derivative.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or saturated derivatives.
科学的研究の応用
Medicine: Due to its structural similarity to bioactive molecules, it may have potential therapeutic applications, although specific medical uses are still under research.
Industry: The compound’s properties make it suitable for use in the synthesis of other complex molecules, which can be applied in various industrial processes.
作用機序
The mechanism of action of N-Cinnamoyl-D,L-valine methyl ester involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to interact with carbonic anhydrase II, where it acts as an inhibitor by binding to the active site of the enzyme . This interaction is stabilized by hydrogen bonding and other non-covalent interactions, which inhibit the enzyme’s activity.
類似化合物との比較
Similar Compounds
N-Cinnamoyl-L-valine methyl ester: Similar in structure but differs in the stereochemistry of the valine moiety.
N-Cinnamoyl-D-valine methyl ester: Another stereoisomer with different biological activity.
N-Cinnamoyl-glycine methyl ester: Contains glycine instead of valine, leading to different chemical and biological properties.
Uniqueness
N-Cinnamoyl-D,L-valine methyl ester is unique due to its specific stereochemistry and the presence of both D and L forms of valine. This dual stereochemistry can result in different interactions with biological targets compared to its single-stereoisomer counterparts.
特性
CAS番号 |
127750-57-6 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC名 |
methyl (2S)-3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |
InChI |
InChI=1S/C15H19NO3/c1-11(2)14(15(18)19-3)16-13(17)10-9-12-7-5-4-6-8-12/h4-11,14H,1-3H3,(H,16,17)/b10-9+/t14-/m0/s1 |
InChIキー |
FPCRRVNOCVWNIW-HBWSCVEGSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
正規SMILES |
CC(C)C(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


